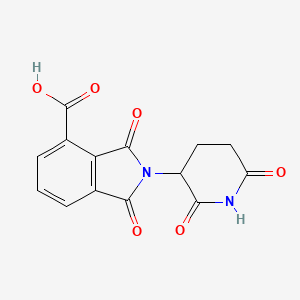
2-(2,6-二氧代哌啶-3-基)-1,3-二氧代异吲哚-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, also known as 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid, has a molecular weight of 332.27 . It is stored in an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12N2O7/c18-10-5-4-8 (13 (21)16-10)17-14 (22)7-2-1-3-9 (12 (7)15 (17)23)24-6-11 (19)20/h1-3,8H,4-6H2, (H,19,20) (H,16,18,21) .Chemical Reactions Analysis
The compound is used in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . The synthesis involves several step reactions of substitution, click reaction, and addition reaction .Physical And Chemical Properties Analysis
The compound is a solid at room temperature and is stored in an inert atmosphere at a temperature between 2-8°C .科学研究应用
Drug Discovery
This compound is utilized as a building block in the development of new drugs. Its structure is often found in biologically active compounds, suggesting its potential in targeting specific enzymes or receptors. It’s particularly valuable in the design of Proteolysis Targeting Chimeras (PROTACs) , which are molecules designed to degrade specific proteins for therapeutic purposes .
Organic Synthesis
In organic chemistry, this compound serves as a precursor for synthesizing a variety of novel derivatives. These derivatives have been explored for their ability to inhibit enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), which is implicated in cancer pathogenesis .
Medicinal Chemistry
The compound’s derivatives are explored for their anti-inflammatory properties, particularly as inhibitors of inflammatory cytokines. This makes them potential candidates for treating diseases characterized by inflammation .
Enzyme Targeting
Its derivatives are used to target enzymes for degradation. This is crucial in the field of targeted protein degradation, where the goal is to eliminate malfunctioning or disease-causing proteins .
Receptor Targeting
The compound and its derivatives have been studied for their role in receptor targeting. This is particularly important in the development of drugs that aim to modulate receptor activity as a means to treat various diseases .
PROTAC Development
As a functionalized cereblon ligand, it’s instrumental in the development of Thalidomide-based PROTACs. These molecules have the potential to revolutionize the treatment of diseases by selectively degrading pathological proteins .
Chemical Biology
In chemical biology, this compound is used to study the interaction between small molecules and biological systems. It helps in understanding the underlying mechanisms of diseases and the development of therapeutic strategies .
作用机制
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid is cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized cereblon ligand, which is essential for the development of Thalidomide-based PROTACs .
Mode of Action
The compound interacts with its target, cereblon, by forming a complex. This interaction allows for rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .
Biochemical Pathways
The compound’s interaction with cereblon leads to the modulation of various biochemical pathways. Specifically, it plays a role in the targeted protein degradation pathway . This pathway involves the selective degradation of specific proteins, which is a critical process in maintaining cellular homeostasis .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in targeted protein degradation . By interacting with cereblon, the compound can influence the degradation of specific proteins, thereby affecting various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid. For instance, the compound’s storage temperature can affect its stability . Furthermore, the physiological environment within the body, such as pH and the presence of other molecules, can also impact the compound’s efficacy and action.
安全和危害
属性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-9-5-4-8(11(18)15-9)16-12(19)6-2-1-3-7(14(21)22)10(6)13(16)20/h1-3,8H,4-5H2,(H,21,22)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKAISAKQMDGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid | |
CAS RN |
1547163-38-1 |
Source


|
| Record name | 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2960871.png)
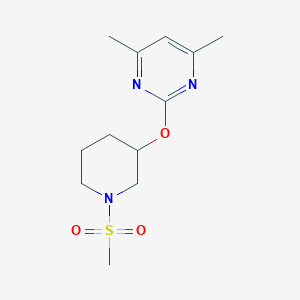
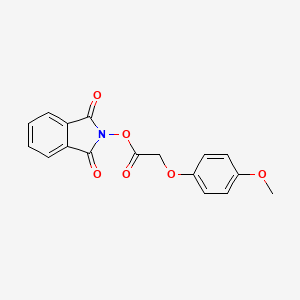
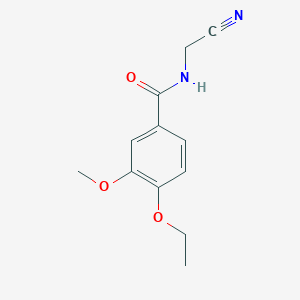
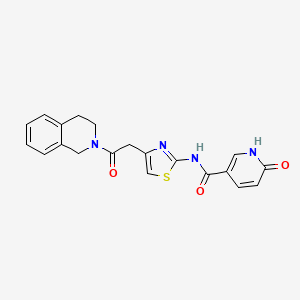
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2960879.png)

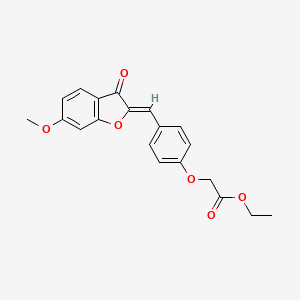
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2960885.png)
![1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2960886.png)

![3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2960889.png)
![(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2960890.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide](/img/no-structure.png)